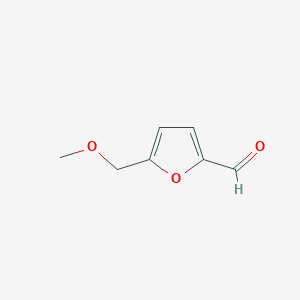

5-(Methoxymethyl)-2-furaldehyde

Overview

Description

5-(Methoxymethyl)-2-furaldehyde (MMF) is a furan derivative synthesized via the acid-catalyzed acetalization of 5-hydroxymethylfurfural (5-HMF) with methanol. It is recognized as a promising biofuel additive due to its high energy density and favorable blending properties with diesel . MMF is typically produced in biphasic solvent systems (e.g., DMSO-methanol) using solid acid catalysts like silica-supported nitric acid (SiO₂-HNO₃), achieving yields up to 25% under optimized conditions (150°C, 30 minutes) . Its structure features a methoxymethyl group at the C5 position of the furan ring, distinguishing it from related compounds like 5-HMF and its acetals.

Biological Activity

5-(Methoxymethyl)-2-furaldehyde (MMF) is a furan derivative that has gained attention in various fields due to its biological activity and potential applications. This article provides a comprehensive overview of the biological properties, synthesis, and potential applications of MMF, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 170.16 g/mol. The compound features a methoxymethyl group attached to the 5-position of the furan ring, which contributes to its unique chemical reactivity and biological properties. MMF can be synthesized from 5-hydroxymethylfurfural (HMF) through etherification processes using methanol in the presence of acid catalysts .

Sources of this compound

MMF is not only synthesized but also found naturally in certain plants, notably Jaborosa magellanica, a member of the Solanaceae family. This natural occurrence highlights its potential as a bioactive compound derived from renewable resources.

Biological Activity

The biological activity of MMF has been explored in several studies, revealing its potential pharmacological effects:

- Antimicrobial Activity : MMF exhibits antimicrobial properties against various pathogens. For instance, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an antibacterial agent .

- Cytotoxic Effects : Research indicates that MMF may possess cytotoxic properties, which could be beneficial in cancer therapy. A study evaluating its effects on cancer cell lines demonstrated significant inhibition of cell proliferation, suggesting its role as a chemotherapeutic agent .

- Neuroprotective Effects : In vitro studies have suggested that MMF may protect neuronal cells from oxidative stress-induced damage, indicating its potential application in neurodegenerative disease treatment .

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of MMF found that it effectively inhibited the growth of MRSA with an inhibition zone measuring 8 mm. This highlights its potential for development into a therapeutic agent against resistant bacterial strains .

- Cytotoxicity Evaluation : In a cytotoxicity assay performed on PC12 cells, MMF demonstrated concentration-dependent protective effects against hydrogen peroxide-induced cell death, showcasing its neuroprotective capabilities .

- Toxicological Studies : Long-term toxicity studies involving animal models have assessed the safety profile of MMF. These studies reported no significant adverse effects at lower doses; however, higher concentrations raised concerns regarding organ-specific toxicity, particularly in the liver and kidneys .

Synthesis Methods

The synthesis of MMF primarily involves the etherification of HMF. Various methods have been explored to optimize yield and purity:

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties:

Research indicates that 5-(methoxymethyl)-2-furaldehyde exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various fungi and bacteria, making it a potential candidate for use in antifungal treatments in textiles and food preservation .

Bone Metabolism Regulation:

A notable application of this compound is in the regulation of bone metabolism. Studies have demonstrated that this compound can induce differentiation of bone mesenchymal stem cells into osteoblasts while simultaneously suppressing adipogenic differentiation. This dual action suggests its potential use in treating conditions related to abnormal bone metabolism, such as osteoporosis .

Anti-inflammatory Effects:

The compound has also been investigated for its anti-inflammatory properties. It has been reported to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .

Catalytic Applications

Biofuel Production:

this compound is a valuable intermediate in the synthesis of biofuels. Recent studies have explored its conversion into various ethers and acylated products through microwave-assisted catalytic processes. The results showed high conversion rates and selectivity for desired products, indicating its utility in sustainable fuel production .

Polymer Synthesis:

This compound serves as a precursor for synthesizing novel biomass-based vinyl polymers. Its ability to undergo further chemical transformations allows for the production of materials that could replace traditional petrochemical-derived plastics . The oxidation of this compound can yield 2,5-furandicarboxylic acid, which is a promising substitute for terephthalic acid in polyester production .

Case Studies and Research Findings

Q & A

Q. Basic: What are the key methodologies for synthesizing MMF from biomass-derived carbohydrates?

MMF is typically synthesized via acid-catalyzed dehydration of fructose or glucose, often using heterogeneous catalysts (e.g., ion-exchange resins) in biphasic solvent systems. A one-step method involving methanol as both solvent and methylating agent achieves yields up to 25% MMF under optimized conditions (150°C, 5 hours) . Co-solvents like dimethyl sulfoxide (DMSO) enhance fructose conversion by stabilizing intermediates . Critical parameters include catalyst acidity, solvent polarity, and reaction time to minimize side products like 5-hydroxymethylfurfural (HMF) .

Q. Advanced: How do reaction mechanisms differ between HMF and MMF formation during acid-catalyzed dehydration?

MMF formation involves methanol acting as a nucleophile during the dehydration of fructose, replacing the hydroxyl group in HMF with a methoxymethyl group. Isotopic labeling and computational studies suggest that the methoxymethylation step occurs via a carbocation intermediate stabilized by the solvent system. In contrast, HMF production proceeds through a fructofuranosyl oxocarbenium ion without nucleophilic substitution . Kinetic studies using isotopic tracers (e.g., D‑glucose-2-¹³C) can delineate the irreversibility of key steps, such as the cyclization of linear intermediates .

Q. Basic: What spectroscopic techniques are suitable for characterizing MMF and its intermediates?

- ATR-FTIR : Identifies functional groups (e.g., aldehyde C=O stretch at ~1670 cm⁻¹, methoxy C-O at ~1100 cm⁻¹) and monitors reaction progress .

- ¹H/¹³C NMR : Resolves structural features (e.g., aldehyde proton at ~9.6 ppm, furan ring protons at 6–7 ppm) and quantifies purity .

- HPLC-MS : Separates and identifies MMF from co-products (e.g., HMF, levulinic acid) using reverse-phase columns and ion-trap detectors .

Q. Advanced: How can computational modeling predict MMF’s reactivity and stability?

Density functional theory (DFT) calculations reveal MMF’s electronic structure, including frontier molecular orbitals (HOMO-LUMO gaps) governing nucleophilic/electrophilic sites. Hirshfeld surface analysis identifies non-covalent interactions (e.g., hydrogen bonds) affecting crystallization behavior . Transition-state modeling of acid-catalyzed pathways clarifies activation energies for dehydration and methoxymethylation, aiding in catalyst design .

Q. Basic: What are the primary challenges in scaling up MMF synthesis?

- Catalyst Deactivation : Resin catalysts (e.g., Amberlyst) suffer from sulfonic acid group leaching in polar solvents. Regeneration via acid washing restores ~85% activity .

- Solvent Recovery : Biphasic systems (e.g., DMSO-methanol) require energy-intensive separation. Continuous extraction methods are under exploration .

- Byproduct Control : Competitive formation of HMF and humins necessitates precise temperature and pH control .

Q. Advanced: What strategies mitigate catalyst deactivation in MMF production?

- Hierarchical Zeolites : Mesoporous structures reduce pore blockage by humins.

- Ionic Liquid Co-catalysts : Stabilize carbocation intermediates, lowering reaction temperatures and acid requirements .

- In Situ Regeneration : Periodic treatment with dilute H₂SO₄ removes carbonaceous deposits from catalyst surfaces .

Q. Basic: How does MMF’s structure influence its potential as a biofuel additive?

MMF’s methoxymethyl group enhances oxidative stability compared to HMF, making it less prone to polymerization. Its energy density (~30 MJ/kg) and low water solubility improve compatibility with conventional diesel blends. However, toxicity data gaps limit large-scale adoption .

Q. Advanced: What gaps exist in the toxicological profiling of MMF?

Current safety data sheets (SDS) lack comprehensive reproductive, organ-specific, or chronic toxicity data. In vitro assays (e.g., Ames test for mutagenicity) and ecotoxicological studies (e.g., Daphnia magna LC50) are needed to assess environmental risks .

Q. Basic: How is MMF differentiated from structurally similar furanics like HMF?

MMF’s methoxymethyl group (-CH₂OCH₃) replaces HMF’s hydroxymethyl group (-CH₂OH), altering polarity and reactivity. This substitution reduces hydrogen-bonding capacity, increasing hydrophobicity and stability under acidic conditions .

Q. Advanced: What mechanistic insights guide the design of MMF-selective catalysts?

Brønsted acid sites preferentially protonate fructose’s hydroxyl groups, while Lewis acids (e.g., Sn-Beta) stabilize enol intermediates. Bifunctional catalysts with acid and redox sites (e.g., Pt/TiO₂) can further suppress decarbonylation pathways. Isotopic labeling (¹⁸O tracing) validates mechanistic proposals .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Hydroxymethylfurfural (5-HMF)

- Synthesis : Produced via acid-catalyzed dehydration of fructose, glucose, or other carbohydrates .

- Applications : A platform chemical for biofuels, polymers, and pharmaceuticals. Derivatives include HDMF, DMMF, and MMF .

- Key Differences : Contains a hydroxymethyl group at C5, making it more hydrophilic than MMF. 5-HMF is also a precursor in glutaminase inhibition (IC₅₀ = 1.33 mM in kabosu fruits) .

5-(Hydroxymethyl)-2-(dimethoxymethyl)furan (HDMF)

- Synthesis: Acetalization of 5-HMF with methanol, yielding up to 77% under optimized conditions .

- Applications : Biodiesel additive with higher energy density than MMF.

- Key Differences : Contains a dimethoxymethyl group at C2, enhancing stability and hydrophobicity compared to MMF .

2-(Dimethoxymethyl)-5-(methoxymethyl)furan (DMMF)

- Synthesis: Co-produced with MMF and HDMF in methanol-DMSO systems, with yields up to 34% .

- Applications : Similar to MMF but with improved solvent resistance due to dual methoxymethyl groups.

5-(Nitrophenyl)-2-furaldehyde Derivatives

- Examples : 5-(2-, 3-, or 4-nitrophenyl)-2-furaldehyde oximes and acrylic acids.

- Synthesis : Derived from nitrophenyl-substituted furans via Knudsen effusion or combustion calorimetry .

- Key Differences : Nitro groups introduce electron-withdrawing effects, altering stability and reactivity. For example, 5-(3-nitrophenyl)-2-furaldehyde exhibits distinct thermodynamic behavior compared to its isomers .

5-(Hydroxymethyl)-2-furaldehyde in Natural Products

- Sources : Isolated from kabosu fruits (Citrus sphaerocarpa) and spider香炮制品 .

- Applications : Exhibits glutaminase inhibitory activity (IC₅₀ = 1.33 mM) and anti-inflammatory properties .

Comparative Data Table

*Yield varies based on substrate (fructose vs. 5-HMF) and conditions.

Structural and Functional Insights

- Substituent Effects :

- Methoxy vs. Hydroxy Groups : MMF’s methoxymethyl group enhances hydrophobicity and stability compared to 5-HMF, making it more suitable for fuel applications .

- Nitro Groups : In 5-(nitrophenyl) derivatives, nitro substituents increase molecular polarity and sublimation enthalpies, affecting their suitability for high-temperature applications .

- Reactivity : The position of functional groups (e.g., meta vs. para nitro) significantly influences thermodynamic stability and interaction with catalysts .

Properties

IUPAC Name |

5-(methoxymethyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-9-5-7-3-2-6(4-8)10-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHVULSQMDWKFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(O1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172704 | |

| Record name | 5-Methoxymethylfurfural | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1917-64-2 | |

| Record name | 5-Methoxymethylfurfural | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1917-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Methoxymethyl)-2-furaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001917642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxymethylfurfural | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(methoxymethyl)-2-furaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(METHOXYMETHYL)-2-FURALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XBV4H5CX7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.